molecular formula C16H18O7 B223965 Catalpin CAS No. 1390-72-3

Catalpin

Cat. No. B223965
CAS RN: 1390-72-3
M. Wt: 322.31 g/mol
InChI Key: ZGEFAWWFLHUTII-CXMSOTGLSA-N
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Description

Catalpin is an iridoid that can be isolated from Catalpae Fructus . It shows mutagenic activity towards Salmonella typhimurium strain TA100 .


Physical And Chemical Properties Analysis

Catalpin has a molecular weight of 322.310 and a density of 1.5±0.1 g/cm3 . Its boiling point is predicted to be 565.5±50.0 °C .

Scientific Research Applications

Ecological Management and Afforestation

Catalpa bungei is recommended for large-scale afforestation due to its rapid growth and adaptability. Despite being a native species in China, its rare resources have been impacted by anthropogenic destruction and local climatic changes. Researchers have explored the relationship between C. bungei and climate variables, using models to predict its potential distribution under different scenarios (e.g., SSP126 and SSP585). The results indicate that its overall habitat area will increase by more than 14.2% in 2080–2100, with a migration toward the north. Notably, the Northeast Plain, Tianshan Mountains, and Loess Plateau are projected to become more suitable habitats for C. bungei .

Antioxidant and Anticancer Properties

Phenolic compounds extracted from Catalpa speciosa (a related species) have demonstrated antioxidant and anticancer activity. These bioactive compounds play a crucial role in protecting cells from oxidative stress and inhibiting cancer cell growth. Further research on C. bungei’s phenolic composition could reveal similar health benefits .

Medicinal Uses

Traditionally, Catalpa plants have been employed for medicinal purposes. Both the fruits and leaves are used to treat asthma, coughing, and wounds. Additionally, they exhibit diuretic properties. Investigating the specific bioactive compounds responsible for these effects could enhance our understanding of their medicinal potential .

Mechanism of Action

Target of Action

Catalpin, an iridoid isolated from Catalpae Fructus, primarily targets the Salmonella typhimurium strain TA100 . This bacterial strain is often used in research to study mutagenic activity.

Mode of Action

It has been shown to exhibitmutagenic activity towards the Salmonella typhimurium strain TA100 . This suggests that Catalpin interacts with the bacterial DNA or cellular machinery, leading to mutations.

Result of Action

The primary result of Catalpin’s action is the induction of mutations in Salmonella typhimurium strain TA100 . These mutations can potentially alter the bacterial phenotype, affecting its growth, survival, or virulence.

properties

IUPAC Name

[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13?,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEFAWWFLHUTII-CXMSOTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C[C@@]3(C2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930275
Record name 2a,6-Dihydroxyoctahydro-2H-1,7-dioxacyclopenta[cd]inden-4-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 160573

CAS RN

1390-72-3
Record name Catalpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2a,6-Dihydroxyoctahydro-2H-1,7-dioxacyclopenta[cd]inden-4-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of catalpin's mutagenic activity, and how was this activity assessed?

A1: Catalpin, a novel iridoid isolated from Catalpae Fructus, has demonstrated mutagenic properties. [] This discovery is significant due to the potential health risks associated with mutagenic compounds. Researchers evaluated its mutagenic potential using the Ames test, specifically employing the Salmonella typhimurium strain TA100, both with and without metabolic activation by rat liver homogenate (S9 mix). [] This test helps identify substances that can induce genetic mutations, a crucial aspect of potential carcinogenicity.

Q2: What are the structural characteristics of catalpin and related compounds found in Catalpae Fructus?

A2: Catalpin is a new iridoid, and while its exact molecular formula and weight aren't specified in the provided abstracts, its structure was elucidated using spectral analysis. [] Along with catalpin, researchers identified two new iridoids named kisasagenols A and B, and a related compound, epicatalpin, from Catalpae Fructus. [] Additionally, two artifactual iridoids, 3-methoxy catalpin and 3-methoxy epicatalpin, were also isolated. [] The presence of these various iridoids highlights the chemical complexity of this plant and suggests potential for further investigation into their biological activities and structure-activity relationships.

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